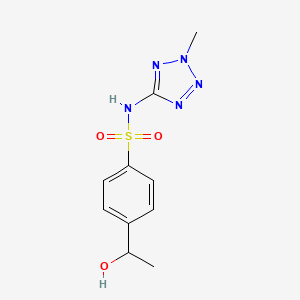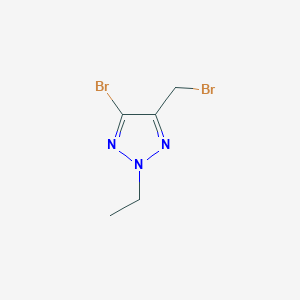
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole is a heterocyclic compound that contains both bromine and triazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole typically involves the bromination of a precursor triazole compound. One common method involves the reaction of 2-ethyl-2H-1,2,3-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the triazole ring into other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as flame retardancy or antimicrobial activity.
Organic Synthesis:
Wirkmechanismus
The mechanism of action of 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can participate in halogen bonding, enhancing the compound’s affinity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole
- 4-bromo-5-(methyl)-2-ethyl-2H-1,2,3-triazole
- 4-chloro-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole
Uniqueness
4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its utility in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C5H7Br2N3 |
|---|---|
Molekulargewicht |
268.94 g/mol |
IUPAC-Name |
4-bromo-5-(bromomethyl)-2-ethyltriazole |
InChI |
InChI=1S/C5H7Br2N3/c1-2-10-8-4(3-6)5(7)9-10/h2-3H2,1H3 |
InChI-Schlüssel |
GLENSIIAMHPODO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1N=C(C(=N1)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


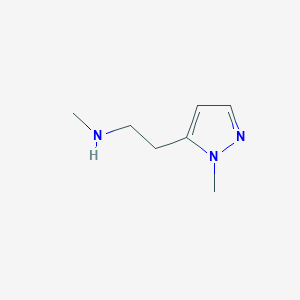

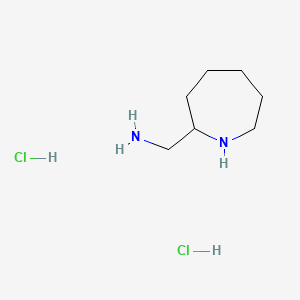
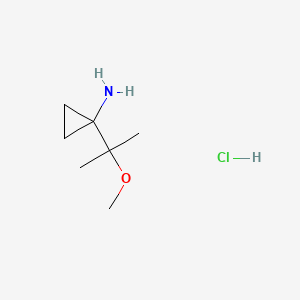

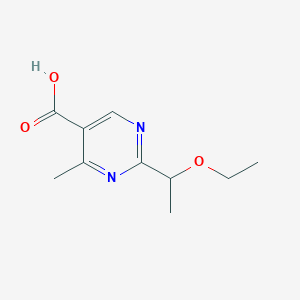
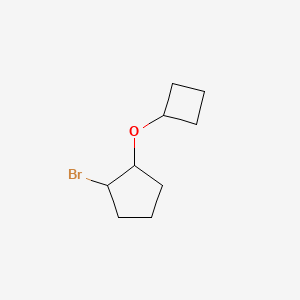
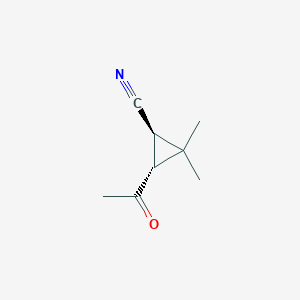

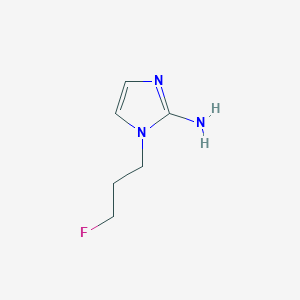

![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
